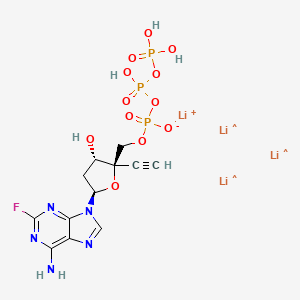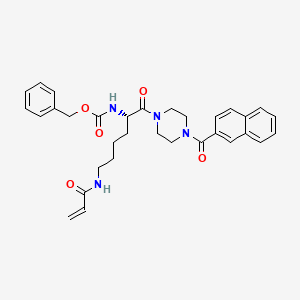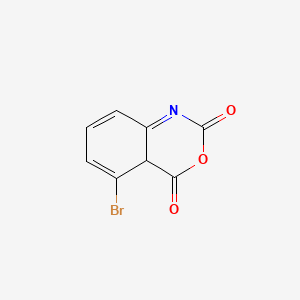
5-bromo-4aH-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4aH-3,1-benzoxazine-2,4-dione, also known as 5-bromoisatoic anhydride, is a brominated derivative of isatoic anhydride. This compound is characterized by its unique benzoxazine ring structure, which includes a bromine atom at the 5-position. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4aH-3,1-benzoxazine-2,4-dione typically involves the bromination of isatoic anhydride. One common method is the direct bromination of isatoic anhydride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient bromination and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 5-amino-4aH-3,1-benzoxazine-2,4-dione using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: 5-Azido-4aH-3,1-benzoxazine-2,4-dione, 5-thiocyanato-4aH-3,1-benzoxazine-2,4-dione.
Reduction: 5-Amino-4aH-3,1-benzoxazine-2,4-dione.
Oxidation: 5-Bromo-4aH-3,1-benzoxazine-2,4-quinone.
Aplicaciones Científicas De Investigación
5-Bromo-4aH-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the development of advanced polymers and resins with enhanced thermal and mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-bromo-4aH-3,1-benzoxazine-2,4-dione involves its interaction with nucleophilic sites in biological molecules. The bromine atom at the 5-position is highly reactive and can form covalent bonds with amino acids in proteins, leading to inhibition of enzyme activities. This compound can also undergo hydrolysis to release isatoic anhydride, which further reacts with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione
- 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione
- 2H-1,3-benzoxazine-2,4(3H)-dione
Uniqueness
5-Bromo-4aH-3,1-benzoxazine-2,4-dione is unique due to its specific bromination pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H4BrNO3 |
|---|---|
Peso molecular |
242.03 g/mol |
Nombre IUPAC |
5-bromo-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H |
Clave InChI |
ZEXWRFBEZKTJTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)OC(=O)C2C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


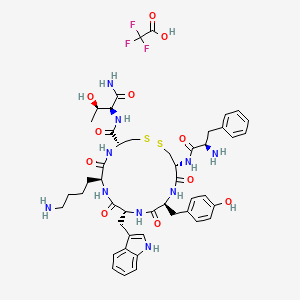
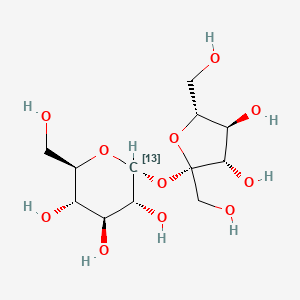


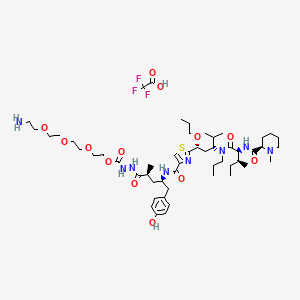

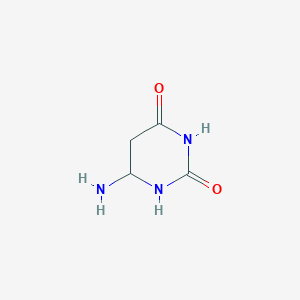
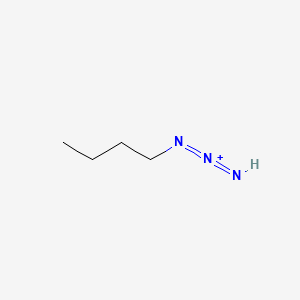

![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
